molecular formula C9H17NO3 B8060647 (2S)-2-amino-4-(oxan-4-yl)butanoic acid

(2S)-2-amino-4-(oxan-4-yl)butanoic acid

Cat. No.: B8060647
M. Wt: 187.24 g/mol
InChI Key: RLGSXGFIKYTMPV-QMMMGPOBSA-N
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Description

(2S)-2-Amino-4-(oxan-4-yl)butanoic acid is a non-proteinogenic amino acid characterized by a tetrahydropyran (oxane) ring at the 4th position of its backbone. The (2S) configuration denotes the stereochemistry at the α-carbon, which is critical for its interactions with biological targets. However, direct experimental data on its properties or functions are sparse, necessitating comparisons with structurally related compounds.

Properties

IUPAC Name

(2S)-2-amino-4-(oxan-4-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c10-8(9(11)12)2-1-7-3-5-13-6-4-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGSXGFIKYTMPV-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(oxan-4-yl)butanoic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, yielding the desired product with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for achieving high yields and purity on an industrial scale.

Chemical Reactions Analysis

Fmoc Protection of the Amino Group

The amino group is protected using fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., sodium bicarbonate). This step ensures the amino group remains inert during subsequent reactions.

Reaction Conditions :

ReagentSolventTemperatureYield
Fmoc-Cl, NaHCO₃DCM/H₂O0–25°C85–90%

Acylation and Amidation Reactions

The carboxylic acid group participates in amide bond formation, a critical step in peptide synthesis.

Peptide Coupling with DCC/HOBt

The compound reacts with amines using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as coupling agents:

Reaction :

 2S 2 Fmoc amino 4 oxan 4 yl butanoic acid+R NH2DCC HOBtAmide product\text{ 2S 2 Fmoc amino 4 oxan 4 yl butanoic acid}+\text{R NH}_2\xrightarrow{\text{DCC HOBt}}\text{Amide product}

Conditions :

Coupling AgentSolventTemperatureYield
DCC, HOBtDMF25°C75–80%

Deprotection with Piperidine

The Fmoc group is removed using 20% piperidine in DMF, regenerating the free amino group.

Esterification and Prodrug Formation

The carboxylic acid can be esterified to improve bioavailability or enable prodrug strategies.

Oxidative Deamination

Enzymes like L-amino acid oxidases may catalyze the conversion of the amino group to a keto group, forming 4-(oxan-4-yl)-2-oxobutanoic acid .

Transamination

The compound could serve as a substrate for transaminases, transferring its amino group to α-ketoacids .

Stability and Degradation

  • Acid/Base Hydrolysis : The oxane ring remains stable under mild acidic/basic conditions but may undergo ring-opening in strong acids (e.g., concentrated HCl) .

  • Thermal Stability : Decomposes above 200°C, with degradation products including CO₂ and oxane derivatives.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYieldSource
Fmoc ProtectionFmoc-Cl, NaHCO₃, DCM/H₂OFmoc-protected amino acid85–90%
Peptide CouplingDCC, HOBt, DMFAmide-linked peptide75–80%
EsterificationH₂SO₄, MeOH, refluxMethyl ester70–75%
DeprotectionPiperidine (20% in DMF)Free amino acid>95%

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₄H₇NO₃
  • Molecular Weight : 117.10 g/mol
  • IUPAC Name : (2S)-2-amino-4-(oxan-4-yl)butanoic acid

The compound is characterized by its amino acid structure, which plays a crucial role in various metabolic pathways.

Biological Significance

This compound serves as a metabolite in several organisms, including Saccharomyces cerevisiae and Escherichia coli. Its role as a precursor in the biosynthesis of amino acids highlights its importance in cellular metabolism .

Metabolic Studies

The compound is utilized in studies investigating metabolic pathways involving amino acids. It has been identified as a significant intermediate in the synthesis of other biologically active compounds, thus providing insights into metabolic engineering and synthetic biology .

Pharmacological Research

Research has indicated that this compound exhibits potential pharmacological properties. Its derivatives have been explored for their anticonvulsant activities and potential therapeutic effects against various neurological disorders .

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of novel pharmaceutical agents. For instance, it has been used to create analogs with enhanced biological activity, targeting specific pathways in cancer treatment and neuroprotection .

Case Study 1: Anticonvulsant Activity

A study demonstrated that derivatives of this compound exhibited significant anticonvulsant activity. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions enhanced efficacy against seizures in animal models .

Case Study 2: Cancer Therapeutics

Research conducted on the synthesis of compounds derived from this compound showed promising results against various cancer cell lines. The synthesized analogs were tested for their ability to inhibit tumor growth, with some exhibiting higher potency than established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-(oxan-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the oxan-4-yl group can enhance binding affinity and specificity. These interactions can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

Sulfur-Containing Analogs

Compounds with sulfur-based substituents at the 4th position provide insights into how heteroatoms influence reactivity and biological activity:

  • (2S)-2-Amino-4-(ethylsulfanyl)butanoic acid Structure: Ethylthio (-S-CH2CH3) group at position 3. Activity: Exhibits 84% conversion in enzymatic assays, indicating moderate substrate efficiency .
  • (2S)-2-Amino-4-(methylsulfanyl)butanoic acid (L-Methionine) Structure: Methylthio (-S-CH3) group; a natural amino acid. Activity: Essential for protein synthesis and methylation pathways. Comparison: Methionine’s smaller substituent and high solubility contrast with the oxane ring’s hydrophobicity, suggesting divergent metabolic roles .
Compound Substituent Molecular Formula Molecular Weight Key Feature
Target Compound Oxan-4-yl C9H15NO3 201.22 Polar, cyclic ether
(2S)-2-Amino-4-(ethylsulfanyl) Ethylthio C6H13NO2S 175.24 84% conversion rate
L-Methionine Methylthio C5H11NO2S 149.21 Natural, high solubility

Aromatic and Heterocyclic Derivatives

Aromatic and complex heterocyclic substituents highlight steric and electronic effects:

  • (2S)-2-Amino-4-(3-methoxyphenyl)butanoic acid Structure: 3-Methoxyphenyl group introduces aromaticity and electron-donating effects. Comparison: The phenyl group’s planar structure may facilitate π-π interactions in receptor binding, unlike the oxane ring’s three-dimensional conformation .
  • (2S)-2-Amino-4-(7H-purin-6-ylsulfanyl)butanoic acid Structure: Purine moiety linked via sulfur. Comparison: The purine group’s nucleobase-like structure could enable nucleotide mimicry, a property absent in the oxane-containing compound .
Compound Substituent Molecular Formula Molecular Weight Key Feature
Target Compound Oxan-4-yl C9H15NO3 201.22 Non-aromatic, polar
(2S)-2-Amino-4-(3-methoxyphenyl) 3-Methoxyphenyl C11H15NO3 225.24 Aromatic, π-π interactions
Purine-linked analog Purinylsulfanyl C9H11N5O2S 261.28 Nucleobase mimicry

Carboxylic Acid Derivatives and Enzyme Interactions

Compounds with additional carboxylic or carbamoyl groups demonstrate functional versatility:

  • (2S)-2-Amino-4-[(carboxymethyl)carbamoyl]butanoic acid Structure: Carboxymethyl carbamoyl group. Activity: Acts as a γ-aminobutyric acid (GABA) receptor antagonist . Comparison: The oxane ring’s lack of charged groups may reduce affinity for ionotropic receptors compared to this carbamoyl derivative.
  • LY341495 (Glutamate Receptor Antagonist)

    • Structure : Xanthine and cyclopropane moieties.
    • Activity : Potent group II metabotropic glutamate receptor antagonist.
    • Comparison : The target compound’s oxane ring may offer a balance of hydrophobicity and polarity for selective receptor modulation, though direct data are lacking .

Implications of Structural Differences

  • Solubility : The oxane ring’s ether oxygen may enhance water solubility compared to aromatic analogs (e.g., 3-methoxyphenyl) but reduce it relative to sulfur-containing derivatives like methionine.
  • Steric Effects : The oxane ring’s rigidity could restrict conformational flexibility, impacting enzyme binding compared to linear substituents (e.g., ethylthio).
  • Bioactivity : Conversion rates in sulfur-containing analogs (e.g., 84% for ethylthio ) suggest that substituent size and electronics critically influence substrate recognition, a factor likely relevant to the target compound.

Biological Activity

(2S)-2-amino-4-(oxan-4-yl)butanoic acid, also known as L-alpha-amino-gamma-oxalylaminobutyric acid, is a compound of interest due to its potential biological activities and applications in various fields such as pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C6_{6}H11_{11}N1_{1}O5_{5}
  • Molecular Weight : 190.15 g/mol
  • Synonyms :
    • (2S)-2-amino-4-(oxaloamino)butanoic acid
    • L-alpha-amino-gamma-oxalylaminobutyric acid

Research indicates that this compound may exert its biological effects through interactions with various metabolic pathways. It is functionally related to L-2,4-diaminobutyric acid and oxalic acid, which are known to play roles in amino acid metabolism and neurotransmitter synthesis .

Case Studies

  • Neuroprotective Effects :
    A study demonstrated that this compound showed potential neuroprotective effects by modulating glutathione S-transferase activity. This enzyme is crucial for detoxifying harmful compounds in the brain, thereby preventing neurodegeneration .
  • Antimicrobial Properties :
    In vitro studies have shown that the compound exhibits antimicrobial activity against Trypanosoma brucei, indicating its potential use in treating parasitic infections .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
NeuroprotectionModulation of glutathione S-transferase
AntimicrobialActivity against Trypanosoma brucei
Metabolite RoleInvolved in amino acid metabolism

Potential Therapeutic Uses

The compound's ability to modulate metabolic pathways suggests several pharmacological applications:

  • Neurological Disorders : Due to its neuroprotective properties, it may be beneficial in treating conditions like Alzheimer's and Parkinson's disease.
  • Antiparasitic Treatments : Its efficacy against Trypanosoma brucei opens avenues for developing new treatments for diseases such as African sleeping sickness.

Safety and Toxicity

While the biological activities are promising, further research is necessary to evaluate the safety profile and potential toxicity of this compound. Current studies indicate that it is metabolically stable but require extensive toxicological assessments before clinical applications can be considered .

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